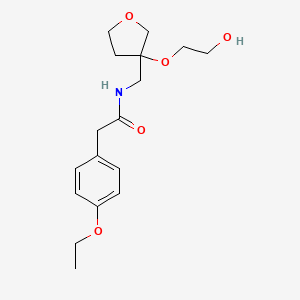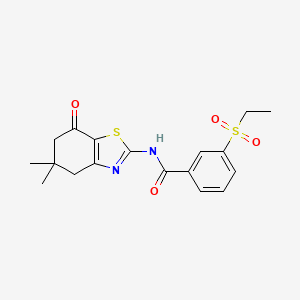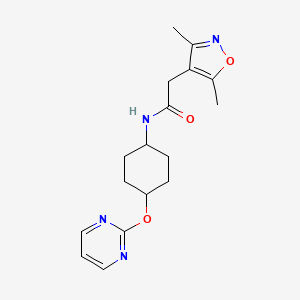
1,3-Diethyl-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethyl-2-iodobenzene is a chemical compound with the molecular formula C10H13I . It is used in various applications, including proteomics research .
Synthesis Analysis
The synthesis of 1,3-Diethyl-2-iodobenzene involves several methods . One method involves the reaction of toluene-4-sulfonic acid, potassium iodide, and sodium nitrite in tert-butyl alcohol at 20 degrees Celsius for 1 hour .Molecular Structure Analysis
The molecular structure of 1,3-Diethyl-2-iodobenzene consists of 10 carbon atoms, 13 hydrogen atoms, and 1 iodine atom . The average mass is 260.115 Da, and the monoisotopic mass is 260.006195 Da .Aplicaciones Científicas De Investigación
Proteomics Research
1,3-Diethyl-2-iodobenzene serves as a specialty product for proteomics research. Researchers use it to study protein structures, interactions, and functions. Its iodine atom can be labeled with isotopes for tracking protein dynamics or identifying post-translational modifications .
Synthetic Methodology
Intramolecular Oxidative Cyclization: An interesting application lies in the intramolecular oxidative cyclization of 3-aryl-2-pyridiylhydrazones. Researchers have developed a simple and green method using iodobenzene diacetate (IBD) as a mediator. This reaction occurs in an aqueous medium at room temperature, providing a versatile approach to synthesize 3-aryl-1,2,4-triazolo[4,3-a]pyridines .
C-Arylation Reactions
CuO-Nanoparticle Catalysis: CuO-nanoparticles demonstrate excellent catalytic activity for C-arylation reactions involving active methylene compounds and various aryl halides. These reactions yield products in good to excellent yields, and the catalyst can be recovered and reused for multiple cycles .
Photochemistry and Benzyne Formation
Role in Diels-Alder Reactions: Iodobenzenes, including 1,3-diethyl-2-iodobenzene, play a crucial role in photochemistry due to benzyne formation. Experimental studies have revealed that benzyne acts as an intermediate in Diels-Alder reactions. Understanding its photolysis mechanisms contributes to synthetic strategies in organic chemistry .
Safety and Hazards
Propiedades
IUPAC Name |
1,3-diethyl-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFIQNFCPBTUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl-2-iodobenzene | |
CAS RN |
92015-10-6 |
Source


|
| Record name | 1,3-diethyl-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B2657508.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2657512.png)
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(o-tolyl)methanone](/img/structure/B2657513.png)


![1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2657520.png)

![N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2657522.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2657525.png)
